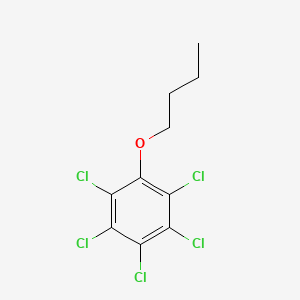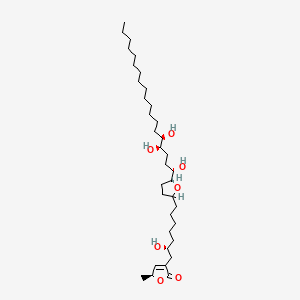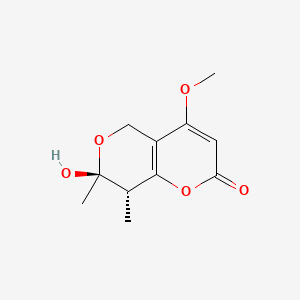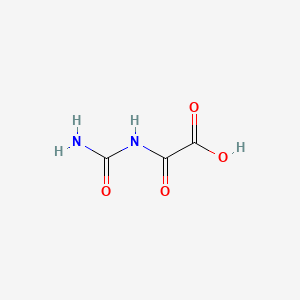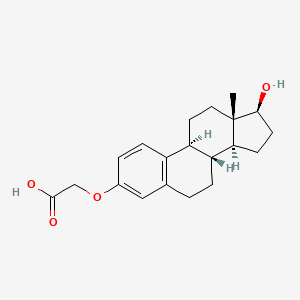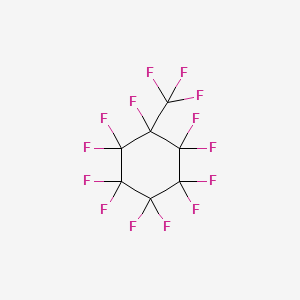![molecular formula C16H22N6O4S B1211511 2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate CAS No. 90700-92-8](/img/structure/B1211511.png)
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is a compound derived from Neplanocin A, a known inhibitor of S-adenosylhomocysteine hydrolase. This compound has been studied for its potential effects on various biochemical pathways, particularly those involving methylation reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is typically synthesized through the metabolic conversion of Neplanocin A. This process involves treating cells with Neplanocin A, which is then converted to this compound through a series of enzymatic reactions .
Industrial Production Methods
the synthesis generally involves the use of specific cell lines and controlled reaction conditions to ensure the efficient conversion of Neplanocin A to this compound .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate has several scientific research applications, including:
Mechanism of Action
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate exerts its effects primarily through the inhibition of S-adenosylhomocysteine hydrolase. This enzyme plays a crucial role in regulating cellular levels of S-adenosylhomocysteine, a potent inhibitor of methylation reactions. By inhibiting this enzyme, this compound can modulate various biochemical pathways involving methylation .
Comparison with Similar Compounds
Similar Compounds
S-Adenosylmethionine: A physiologic methyl radical donor involved in enzymatic transmethylation reactions.
Neplanocin A: The parent compound from which 2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate is derived.
Uniqueness
This compound is unique in its specific inhibition of S-adenosylhomocysteine hydrolase, which distinguishes it from other similar compounds like S-Adenosylmethionine and Neplanocin A. This unique mechanism of action makes it a valuable tool for studying methylation processes and potential therapeutic applications .
Properties
CAS No. |
90700-92-8 |
|---|---|
Molecular Formula |
C16H22N6O4S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-amino-5-[[3-(6-aminopurin-9-yl)-4,5-dihydroxycyclopenten-1-yl]methylsulfonio]pentanoate |
InChI |
InChI=1S/C16H22N6O4S/c17-9(16(25)26)2-1-3-27-5-8-4-10(13(24)12(8)23)22-7-21-11-14(18)19-6-20-15(11)22/h4,6-7,9-10,12-13,23-24H,1-3,5,17H2,(H,25,26)(H2,18,19,20) |
InChI Key |
HZQGNPXDXPJJIS-UHFFFAOYSA-N |
SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)C[SH+]CCCC(C(=O)[O-])N |
Canonical SMILES |
C1=C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)C[SH+]CCCC(C(=O)[O-])N |
Synonyms |
S-neplanocyl-L-methionine S-neplanocylmethionine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



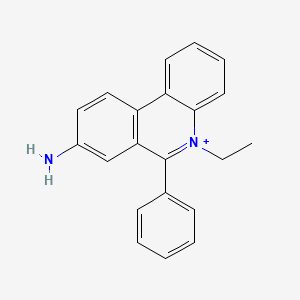
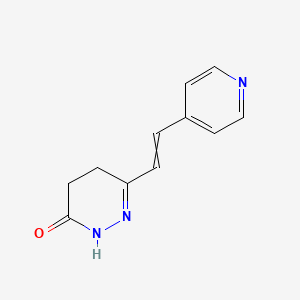
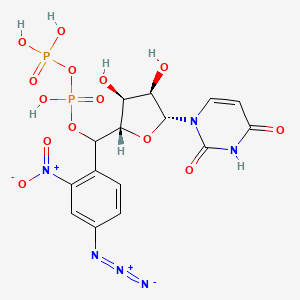


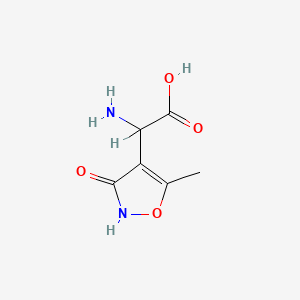
![(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/new.no-structure.jpg)
